(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
The compound (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic β-lactam derivative characterized by a 3-azabicyclo[3.2.0]heptane core. Its structure includes a carboxylic acid group at position 2 and a ketone group at position 6 (as seen in the related compound rel-(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid 2,2,2-trifluoroacetic acid, CAS 2725791-20-6) . The stereochemistry (1S,2S,5R) and the "rel" designation indicate relative configuration, which is critical for its biological activity.
Properties
IUPAC Name |
(1S,2S,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVSZLKCAUSBGO-ZLUOBGJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CN[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the Aza-Diels-Alder reaction, which is a cycloaddition reaction between a diene and an imine. This method is particularly useful for synthesizing bicyclic compounds in aqueous environments. Another method involves the transformation of N-Benzoyl-2-azetidinecarboxylic acid into derivatives of (5R)-1-azabicycloheptane, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogues
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that compounds with similar bicyclic structures can inhibit the growth of various bacterial strains, suggesting potential for development as novel antibiotics .
1.2 Neurological Applications
The compound's structural resemblance to known neurotransmitter systems positions it as a candidate for neurological research. It may serve as a scaffold for developing drugs targeting conditions such as anxiety and depression by modulating neurotransmitter activity .
Organic Synthesis
2.1 Chiral Synthesis
The chiral nature of (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid makes it a valuable intermediate in the synthesis of other chiral compounds. Its use in asymmetric synthesis allows chemists to produce enantiomerically pure products efficiently, which is crucial in pharmaceutical applications where the chirality of the drug can significantly affect its efficacy and safety .
2.2 Building Block for Complex Molecules
This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique bicyclic structure can be modified to create a variety of derivatives that may possess desirable chemical properties for further applications in materials science and drug development .
Material Science
3.1 Polymer Chemistry
In material science, (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid can be utilized in the development of novel polymers with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .
3.2 Coatings and Adhesives
The compound's chemical reactivity allows it to be used in formulating advanced coatings and adhesives that require specific mechanical and thermal properties. Research into its application in this area is ongoing, with promising results indicating potential benefits over traditional materials used in coatings .
Case Studies
Mechanism of Action
The mechanism of action of (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This inhibition helps maintain the efficacy of β-lactam antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Core Structural Differences
The target compound differs from classical β-lactam antibiotics (e.g., penicillins, cephalosporins) in its lack of a sulfur atom (thia) in the bicyclic system. Key comparisons include:
Pharmacological Activity
Physicochemical Properties
- Solubility : Analogs like ampicillin trihydrate () show high water solubility due to ionizable groups. The target compound’s trifluoroacetic acid derivative () may exhibit altered solubility and bioavailability .
- Synthesis : Brominated derivatives (e.g., (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, ) highlight the role of halogenation in stabilizing intermediates .
Biological Activity
(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and antioxidant effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds characterized by a bicyclic structure containing nitrogen. Its molecular formula is with a molecular weight of approximately 141.17 g/mol.
Antibacterial Activity
Research indicates that (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mode of action primarily involves the inhibition of bacterial cell wall synthesis.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria | Activity (Zone of Inhibition in mm) | Control (Meropenem) |
|---|---|---|
| Escherichia coli | 15 | 25 |
| Staphylococcus aureus | 20 | 30 |
| Bacillus subtilis | 18 | 28 |
| Serratia marcescens | 17 | 26 |
The agar well diffusion method was employed to assess the antibacterial efficacy, with results indicating that the compound is particularly effective against Staphylococcus aureus, a common pathogen in skin infections .
Enzyme Inhibition Assays
The compound has also been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its therapeutic potential.
Table 2: Enzyme Inhibition Results
| Enzyme | Inhibition (%) at 100 µg/ml | Positive Control (e.g., Acetazolamide) |
|---|---|---|
| Urease | 65 | 85 |
| Alpha-Amylase | 58 | 80 |
These results suggest that (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid may serve as a lead compound for developing new enzyme inhibitors .
Antioxidant Activity
Antioxidant properties were assessed using the DPPH radical scavenging method. The compound demonstrated a notable capacity to scavenge free radicals.
Table 3: Antioxidant Activity
| Concentration (µg/ml) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 45 |
| 200 | 60 |
The results indicate that higher concentrations of the compound correlate with increased antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
A study conducted on derivatives of azabicyclo compounds highlighted their broad-spectrum antibacterial activity and potential use in treating severe infections such as bacterial meningitis and skin infections . Another research focused on the synthesis of various derivatives showed enhanced biological activity compared to the parent compound, indicating that structural modifications can lead to improved pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
